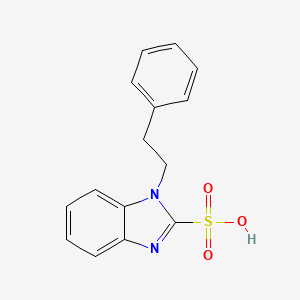![molecular formula C23H29N3O3S B4045901 4-sec-butoxy-N-({[3-(pentanoylamino)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4045901.png)
4-sec-butoxy-N-({[3-(pentanoylamino)phenyl]amino}carbonothioyl)benzamide
Übersicht
Beschreibung
4-sec-butoxy-N-({[3-(pentanoylamino)phenyl]amino}carbonothioyl)benzamide is a useful research compound. Its molecular formula is C23H29N3O3S and its molecular weight is 427.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 427.19296297 g/mol and the complexity rating of the compound is 564. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Characterization
- The chemical synthesis and characterization of compounds related to 4-sec-butoxy-N-({[3-(pentanoylamino)phenyl]amino}carbonothioyl)benzamide have been explored in various studies. For instance, a method involving chemoselective N-benzoylation of aminophenols using benzoylisothiocyanates has been described, yielding compounds with potential biological interest through a process that involves the formation of thioureas followed by elimination of thiocyanic acid (Tarjeet Singh et al., 2017). Similarly, studies on the synthesis of polyamides with flexible main-chain ether linkages and ortho-phenylene units from bis(ether-carboxylic acid) or bis(ether amine) derived from 4-tert-butylcatechol highlight the relevance of such chemical frameworks in developing materials with high thermal stability and solubility in polar solvents (S. Hsiao et al., 2000).
Biological Activities and Applications
- Research into benzamide derivatives, such as those structurally related to this compound, has shown promising biological activities. For instance, the synthesis and investigation of novel benzophenone appended oxadiazole derivatives have demonstrated significant anti-inflammatory activities through inhibition of cyclooxygenase-2 (Cox-2) and myeloperoxidase (MPO), suggesting potential applications in treating inflammatory disorders (N. Puttaswamy et al., 2018). Additionally, the development of new hybrids of aspirin with nitric oxide and hydrogen sulfide-releasing moieties, designated as NOSH compounds, has introduced a novel class of anti-inflammatory pharmaceuticals, highlighting the potential of benzamide derivatives in drug development (R. Kodela et al., 2012).
Material Science and Corrosion Inhibition
- In material science, derivatives of benzamides, including those related to this compound, have been synthesized for applications as corrosion inhibitors. The study of [(sulfamoylphenyl)carbamothioyl]benzamides, for instance, demonstrates their efficacy in inhibiting corrosion on carbon steel surfaces in hydrochloric acid solutions, indicating their potential in industrial applications (N. Esmaeili et al., 2016).
Polymer Synthesis
- The controlled radical polymerization of acrylamide containing L-phenylalanine moiety via RAFT has been explored to synthesize homopolymers with potential for various applications. This method allows for the creation of polymers with defined molecular weight, low polydispersity, and enhanced isotacticity, suggesting the versatility of benzamide derivatives in polymer science (H. Mori et al., 2005).
Eigenschaften
IUPAC Name |
4-butan-2-yloxy-N-[[3-(pentanoylamino)phenyl]carbamothioyl]benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N3O3S/c1-4-6-10-21(27)24-18-8-7-9-19(15-18)25-23(30)26-22(28)17-11-13-20(14-12-17)29-16(3)5-2/h7-9,11-16H,4-6,10H2,1-3H3,(H,24,27)(H2,25,26,28,30) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWKNDXQBGWKLKL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NC1=CC(=CC=C1)NC(=S)NC(=O)C2=CC=C(C=C2)OC(C)CC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(4-Methylphenyl)(4-{4-nitro-3-[(tetrahydrofuran-2-ylmethyl)amino]phenyl}piperazin-1-yl)methanone](/img/structure/B4045824.png)
![1-(3-Chlorophenyl)-3-[4-(4-methoxyphenyl)piperazin-1-yl]pyrrolidine-2,5-dione](/img/structure/B4045825.png)
![2-{3-allyl-2-[(3-chloro-2-methylphenyl)imino]-4-oxo-1,3-thiazolidin-5-yl}-N-(4-methoxybenzyl)acetamide](/img/structure/B4045832.png)
![6,7-dimethyl-4-[2-(trifluoromethyl)phenyl]-3,4-dihydro-2(1H)-quinolinone](/img/structure/B4045833.png)
![1-(4-Chlorophenyl)-3-[(3,4-dimethoxybenzyl)amino]pyrrolidine-2,5-dione](/img/structure/B4045835.png)
![2-[2-(4-bromophenyl)imino-3-ethyl-4-oxo-1,3-thiazolidin-5-yl]-N-(5-chloro-2-methylphenyl)acetamide](/img/structure/B4045853.png)
![(2Z)-3-[(3,4-DIMETHOXYPHENYL)METHYL]-2-[(4-METHOXYPHENYL)IMINO]-4-OXO-1,3-THIAZINANE-6-CARBOXYLIC ACID](/img/structure/B4045858.png)
![3-[4-(furan-2-carbonyl)piperazin-1-yl]-1-(4-methoxyphenyl)pyrrolidine-2,5-dione](/img/structure/B4045861.png)
![4-methyl-N-[4-(3-methylphenoxy)phenyl]benzenesulfonamide](/img/structure/B4045875.png)
![2-[1-ethyl-5-oxo-3-(thiophen-2-ylmethyl)-2-thioxoimidazolidin-4-yl]-N-(4-propoxyphenyl)acetamide](/img/structure/B4045883.png)
![3-(4-ethoxy-3-methoxyphenyl)-11-(2-nitrophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4045887.png)
![2-[3-(2-chlorobenzyl)-5-oxo-1-phenyl-2-thioxoimidazolidin-4-yl]-N-(2-methoxyphenyl)acetamide](/img/structure/B4045895.png)
![N-(4-chlorophenyl)-2-[1-ethyl-5-oxo-3-(thiophen-2-ylmethyl)-2-thioxoimidazolidin-4-yl]acetamide](/img/structure/B4045896.png)
